Conotoxin SI

描述

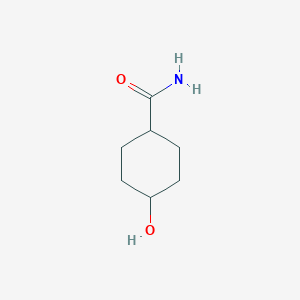

Conotoxin SI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . The empirical formula of Conotoxin SI is C55H84N16O16S4 .

Synthesis Analysis

The chemical synthesis of α-conotoxins, including Conotoxin SI, is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . There are also strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer .

Molecular Structure Analysis

Conotoxins exhibit a small number of conserved disulfide bond frameworks, which give rise to very rigid and well-defined three-dimensional scaffolds . These frameworks project hypervariable amino acid residues, accounting for their exquisite selectivity for different ion-channels and receptor classes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Conotoxins include both selective and nonselective disulfide bond oxidation strategies . These strategies control the yields and formation of α-conotoxin disulfide bond isomers . There are also methods for the production of highly stable diselenide-containing and N-to-C cyclized conotoxin analogs .

Physical And Chemical Properties Analysis

The molecular weight of Conotoxin SI is 1353.61 . It is a disulfide-rich small peptide . The storage temperature for Conotoxin SI is -20°C .

科学研究应用

Conotoxins的一般应用:对Conotoxin SI等Conotoxins的研究表明它们在药物、诊断试剂、药物前导化合物以及神经科学、药理学、生物化学、结构生物学和分子进化等领域中具有益处 (Walden E. Bjørn-Yoshimoto等,2020)。

药物研究与开发:由于其丰富的化学多样性和特异活性,Conotoxins在神经科学和临床开发中具有价值,特别是用于治疗慢性疼痛和癫痫 (Chen Ji,2004)。

神经学研究和药物开发:这些物质靶向神经系统中的膜受体、转运蛋白和离子通道,使它们在神经学研究和药物开发中备受关注 (G. Gerwig et al., 2013)。

系统发育研究:特别是Alpha-conotoxin SI用于区分不同的脊椎动物尼古丁乙酰胆碱受体(nAChRs),有助于研究这些受体之间的系统发育差异 (G. Zafaralla et al., 1988)。

研究工具、药物前导化合物和治疗药物:Conotoxins具有多样的结构和功能,使它们在研究工具、药物前导化合物和治疗药物方面具有价值 (S. Robinson & R. Norton, 2014)。

治疗神经疾病:它们已被确认为治疗阿尔茨海默病、帕金森病和癫痫等疾病的有效药物,并在神经生物学研究中发挥关键作用 (Fu-Ying Dao et al., 2017)。

离子通道研究:Conotoxins广泛用作离子通道研究中的药理试剂,具有直接的诊断和治疗潜力 (H. Terlau & B. Olivera, 2004)。

潜在的治疗用途:有潜力用于治疗各种神经系统和相关神经疾病,ziconotide是第一个临床使用的Conotoxin (Robert M. L. Jones et al., 2001)。

探测乙酰胆碱受体:Alpha-Conotoxins,如Conotoxin SI,是尼古丁乙酰胆碱受体的选择性拮抗剂,提供了新的配体,可用于精确探测这种受体 (R. A. Myers et al., 1991)。

神经药理学探针和药物前导化合物:Alpha-conotoxins作为神经药理学探针和潜在药物前导化合物具有价值,具有高亲和力和效力,靶向特定的尼古丁乙酰胆碱受体亚型 (J. Dutton & D. Craik, 2001)。

安全和危害

未来方向

Conotoxins, including Conotoxin SI, have been studied extensively for use as therapeutic drugs to treat pain, neurological disorders, and a variety of common ailments . They are also ideal molecular templates for the development of new drug lead compounds . Future research will likely focus on the accurate identification of conotoxin types, the development of computational tools for efficiently recognizing conotoxin types based on sequence information , and the exploration of modern strategies for evaluating conotoxin pharmacology .

属性

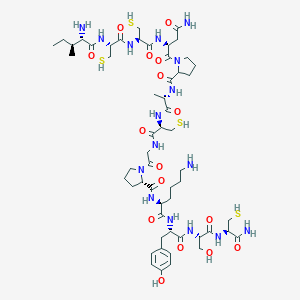

IUPAC Name |

(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKBXVGWKXCPU-DTTUQCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N16O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Conotoxin SI | |

CAS RN |

115797-06-3 | |

| Record name | Conotoxin SI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)